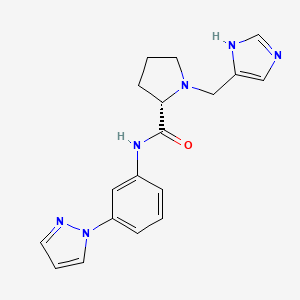
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes an imidazole ring, a pyrazole ring, and a pyrrolidine carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under basic conditions.
Coupling of the Rings: The imidazole and pyrazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Formation of the Pyrrolidine Carboxamide Group: The final step involves the formation of the pyrrolidine carboxamide group through the reaction of a suitable amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
科学研究应用
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of (S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
Similar Compounds
(S)-1-((1H-Imidazol-4-yl)methyl)-N-(3-(1H-pyrazol-1-yl)phenyl)pyrrolidine-2-carboxamide: Unique due to its specific combination of imidazole, pyrazole, and pyrrolidine carboxamide groups.
This compound: Similar in structure but may differ in the position or type of substituents on the rings.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C18H20N6O |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
(2S)-1-(1H-imidazol-5-ylmethyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H20N6O/c25-18(17-6-2-8-23(17)12-15-11-19-13-20-15)22-14-4-1-5-16(10-14)24-9-3-7-21-24/h1,3-5,7,9-11,13,17H,2,6,8,12H2,(H,19,20)(H,22,25)/t17-/m0/s1 |
InChI 键 |
URCYBAJOSOZILR-KRWDZBQOSA-N |
手性 SMILES |
C1C[C@H](N(C1)CC2=CN=CN2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
规范 SMILES |
C1CC(N(C1)CC2=CN=CN2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
![5,6-Dihydro-4H-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B13010878.png)
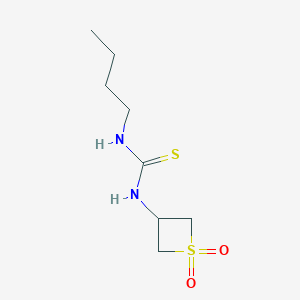
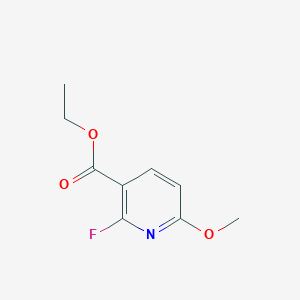
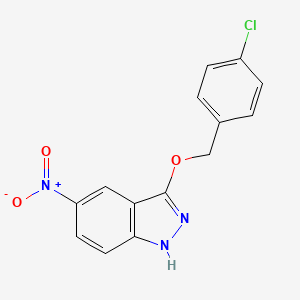
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
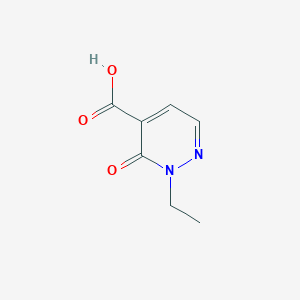
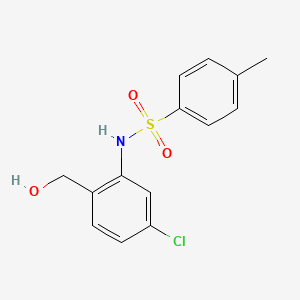
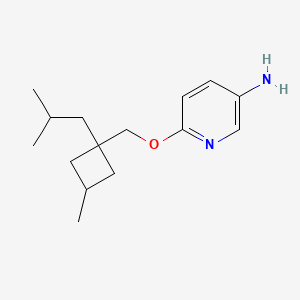
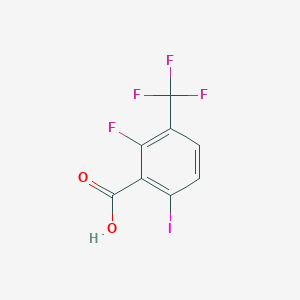
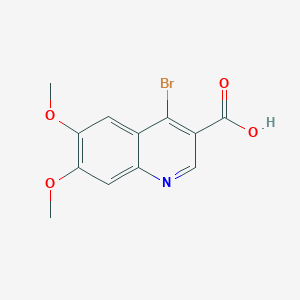
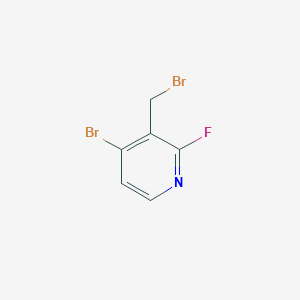
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
